KS15

Description

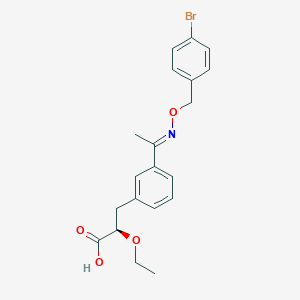

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22BrNO4 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid |

InChI |

InChI=1S/C20H22BrNO4/c1-3-25-19(20(23)24)12-16-5-4-6-17(11-16)14(2)22-26-13-15-7-9-18(21)10-8-15/h4-11,19H,3,12-13H2,1-2H3,(H,23,24)/b22-14+/t19-/m1/s1 |

InChI Key |

GWSVRVKPZVYTCS-VZMFNRANSA-N |

SMILES |

CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |

Isomeric SMILES |

CCO[C@H](CC1=CC(=CC=C1)/C(=N/OCC2=CC=C(C=C2)Br)/C)C(=O)O |

Canonical SMILES |

CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KS15; KS 15; KS-15 |

Origin of Product |

United States |

Foundational & Exploratory

KS15: A Technical Guide to a Novel Cryptochrome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KS15, a small molecule inhibitor of cryptochromes (CRY1 and CRY2), key components of the circadian clock machinery. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental protocols for its study, and provides visual representations of its biological context and experimental application.

Core Mechanism of Action

This compound directly interacts with the C-terminal region of both cryptochrome 1 (CRY1) and cryptochrome 2 (CRY2).[1][2][3] This binding event inhibits the interaction between CRY proteins and Brain and Muscle Arnt-Like 1 (BMAL1), a core transcriptional activator in the circadian clock.[1][2][4] By disrupting the CRY-BMAL1 interaction, this compound impairs the negative feedback loop of the circadian rhythm, leading to an enhancement of E-box-mediated transcription driven by the CLOCK:BMAL1 heterodimer.[1][2] This modulation of the core clock machinery makes this compound a valuable tool for studying circadian rhythms and a potential therapeutic agent for circadian-related disorders.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound as reported in the literature.

| Parameter | Organism/System | Concentration | Effect | Reference |

| Median Lifespan | Drosophila melanogaster (males) | 10 µM | 8% increase | [5][6][7] |

| Locomotor Activity | Drosophila melanogaster | 10 µM | Decreased activity in constant darkness | [5][6][7] |

| Circadian Rhythm | Drosophila melanogaster | 10 µM | Minimized the number of rhythmic flies | [5][6][7] |

| Molecular Circadian Rhythm | Mouse Fibroblast Cultures | 20 µM | Reduced amplitude and delayed phase | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Cell Culture and Circadian Rhythm Analysis

-

Cell Lines: Mouse fibroblast cell lines expressing circadian reporters such as PER2::LUC are commonly used.[1]

-

Synchronization: To synchronize the circadian rhythms of the cultured cells, a treatment with dexamethasone (DEX) is applied.

-

This compound Treatment: Following synchronization, cells are treated with a desired concentration of this compound (e.g., 20 µM).[4]

-

Luminescence Monitoring: The expression of the luciferase reporter is monitored in real-time to measure the period and amplitude of the circadian rhythm.

-

Data Analysis: The resulting data is analyzed to determine the effect of this compound on the circadian parameters.

Co-Immunoprecipitation Assay

-

Objective: To demonstrate the inhibitory effect of this compound on the interaction between CRYs and BMAL1.[1][2]

-

Cell Lysate Preparation: Cells are cultured and lysed to extract total protein.

-

Immunoprecipitation: An antibody targeting one of the proteins of interest (e.g., BMAL1) is used to pull down the protein and its interacting partners from the cell lysate.

-

This compound Treatment: The assay is performed in the presence and absence of this compound to compare the amount of co-precipitated protein.

-

Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The presence of the interacting protein (e.g., CRY) is detected using a specific antibody. A reduced amount of the co-precipitated protein in the presence of this compound indicates an inhibitory effect on the protein-protein interaction.

In Vivo Studies with Drosophila melanogaster

-

Fly Stocks and Maintenance: Wild-type or specific mutant fly strains are maintained under standard laboratory conditions (e.g., 12:12 hour light-dark cycle).

-

This compound Administration: this compound is mixed into the fly food at a specified concentration (e.g., 10 µM).[5][6][7]

-

Lifespan Assay: The survival of flies fed with this compound-containing food is monitored daily and compared to a control group.

-

Locomotor Activity Monitoring: Individual flies are placed in activity monitors to record their movement patterns over several days in both light-dark cycles and constant darkness. This data is used to analyze circadian rhythm parameters such as period, rhythmicity, and activity levels.[5][7]

Visualizing the Role and Study of this compound

The following diagrams illustrate the signaling pathway affected by this compound, a typical experimental workflow for its analysis, and the logical relationship of its inhibitory action.

Caption: Signaling pathway of the core circadian clock and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the effects of this compound.

Caption: Logical diagram of this compound's disruption of CRY-mediated repression.

References

- 1. researchgate.net [researchgate.net]

- 2. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex [agris.fao.org]

- 3. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex PMID: 29534992 | MCE [medchemexpress.cn]

- 4. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronobiotics KL001 and this compound Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

The Cryptochrome Inhibitor KS15: A Technical Guide to its Impact on the Circadian Clock

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which the small molecule KS15 influences the mammalian circadian clock. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the effects of this potent cryptochrome inhibitor.

Core Mechanism of Action: Disruption of the CRY-BMAL1 Interaction

This compound functions as a direct inhibitor of the cryptochrome proteins (CRY1 and CRY2), core components of the negative feedback loop of the circadian clock.[1][2] Its primary mechanism involves disrupting the crucial protein-protein interaction between CRY and Brain and Muscle ARNT-Like 1 (BMAL1).[1][2] This disruption prevents CRY from repressing the transcriptional activity of the CLOCK:BMAL1 heterodimer, the primary driver of E-box-mediated transcription of core clock genes.[1][2] Consequently, treatment with this compound leads to an enhancement of E-box-dependent transcription.[1][2]

Quantitative Effects on Circadian Rhythms

Studies utilizing PER2::LUCIFERASE (PER2::LUC) reporter fibroblasts have demonstrated the significant impact of this compound on the key parameters of circadian oscillations. Treatment with this compound results in a dose-dependent decrease in the amplitude and a delay in the phase of the circadian rhythm.[1][2]

| Concentration of this compound | Effect on Amplitude | Effect on Phase | Cell Type | Reference |

| 10 µM | Decreased | Delayed | Mouse Embryonic Fibroblasts | Jang et al., 2018 |

| 20 µM | Significantly Decreased | Delayed | Mouse Embryonic Fibroblasts | Jang et al., 2018 |

| Organism | Concentration of this compound | Effect on Locomotor Activity | Effect on Rhythmicity | Reference |

| Drosophila melanogaster (males) | 10 µM | Decreased in constant darkness | Minimized the number of rhythmic flies | Solovev et al., 2021[3] |

Signaling Pathway of this compound Action

The following diagram illustrates the molecular signaling pathway through which this compound modulates the circadian clock.

Experimental Protocols

Co-Immunoprecipitation Assay to Demonstrate Disruption of CRY-BMAL1 Interaction

This protocol details the co-immunoprecipitation (Co-IP) experiment used to verify that this compound disrupts the interaction between CRY and BMAL1.

Detailed Steps:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding FLAG-tagged CRY1 and HA-tagged BMAL1.

-

Treatment: Cells are treated with the desired concentration of this compound or a vehicle control (DMSO) for a specified period.

-

Cell Lysis: Cells are harvested and lysed in a suitable immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with anti-FLAG M2 affinity gel to capture the FLAG-CRY1 protein and any interacting partners.

-

Washing: The affinity gel is washed multiple times with IP buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the affinity gel.

-

SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the HA tag (to detect BMAL1) and the FLAG tag (to detect CRY1).

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. A reduction in the amount of HA-BMAL1 co-precipitated with FLAG-CRY1 in the this compound-treated sample compared to the control indicates that this compound disrupts their interaction.

PER2::LUC Luciferase Reporter Assay for Circadian Rhythm Analysis

This protocol outlines the use of a PER2::LUC luciferase reporter assay to monitor the effect of this compound on circadian rhythms in fibroblasts.

Detailed Steps:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) isolated from PER2::LUC knock-in mice are cultured in appropriate media.

-

Synchronization: To synchronize the circadian clocks of the cell population, cells are treated with a synchronizing agent, such as dexamethasone, for a short period.

-

Treatment: After synchronization, the medium is replaced with a recording medium containing D-luciferin (the substrate for luciferase) and the desired concentration of this compound or a vehicle control.

-

Bioluminescence Recording: The culture plate is placed in a luminometer, and bioluminescence is recorded continuously at regular intervals (e.g., every 10 minutes) for several days.

-

Data Analysis: The resulting bioluminescence data is analyzed using circadian analysis software to determine the period, amplitude, and phase of the PER2::LUC rhythm for each condition. The parameters from the this compound-treated groups are then compared to the vehicle-treated control group to quantify the effects of the compound.

Conclusion

This compound represents a valuable chemical tool for dissecting the molecular intricacies of the circadian clock. Its well-characterized mechanism of action, involving the direct inhibition of CRY proteins and the subsequent disruption of the negative feedback loop, provides a clear framework for its effects on circadian rhythms. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting cryptochromes in circadian-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronobiotics KL001 and this compound Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KS15 in CLOCK:BMAL1 Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian clock, an endogenous timekeeping mechanism, governs a wide array of physiological and metabolic processes. The core of this molecular clock in mammals is a transcription-translation feedback loop driven by the heterodimeric transcription factor CLOCK:BMAL1. The activity of CLOCK:BMAL1 is rhythmically repressed by the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. Dysregulation of this intricate system is implicated in various pathologies, making the core clock machinery a promising target for therapeutic intervention. KS15, a small molecule inhibitor of CRY proteins, has emerged as a valuable tool for dissecting the molecular intricacies of the circadian clock and as a potential lead compound for chronotherapeutics. This technical guide provides an in-depth overview of the role of this compound in the regulation of CLOCK:BMAL1, detailing its mechanism of action, its impact on circadian rhythms, and the experimental methodologies used to elucidate its function.

Introduction to this compound and the Circadian Clock

The mammalian circadian clock is a complex network of interlocking transcription-translation feedback loops that generate approximately 24-hour rhythms in gene expression, physiology, and behavior. The primary feedback loop involves the transcriptional activators CLOCK and BMAL1, which heterodimerize and bind to E-box elements in the promoters of their target genes, including the Period (Per1/2) and Cryptochrome (Cry1/2) genes.[1] The resulting PER and CRY proteins accumulate in the cytoplasm, form a repressive complex, and translocate back into the nucleus to inhibit the transcriptional activity of CLOCK:BMAL1, thus closing the negative feedback loop.[1]

This compound is a synthetic small molecule that has been identified as a potent inhibitor of the CRY1 and CRY2 proteins.[2][3] It belongs to the 2-ethoxypropanoic acid class of compounds and has been shown to directly interact with the C-terminal region of both CRY1 and CRY2.[2][3] This interaction allosterically modulates the function of CRY proteins, making this compound a critical tool for studying the role of CRYs in the circadian clock and other physiological processes.

Mechanism of Action of this compound

This compound exerts its effects on the circadian clock by directly targeting the CRY proteins, which are the primary repressors of the CLOCK:BMAL1 complex. The binding of this compound to the C-terminal domain of CRY1 and CRY2 disrupts their ability to interact with BMAL1.[2][3] This disruption of the CRY-BMAL1 interaction is the cornerstone of this compound's mechanism of action.

By preventing the association of the PER/CRY repressive complex with CLOCK:BMAL1, this compound effectively alleviates the inhibition of E-box-mediated transcription.[2] This leads to a sustained activation of CLOCK:BMAL1 and an increase in the expression of its target genes. The overall effect is a modulation of the circadian rhythm, characterized by a reduction in amplitude and a delay in the phase of the molecular clock in cultured cells.[2]

Quantitative Effects of this compound on Circadian Rhythms

The inhibitory effect of this compound on CRY proteins leads to quantifiable changes in the parameters of circadian rhythms. While comprehensive tabular data from a single source is limited, the following table summarizes the observed effects of this compound from various studies.

| Parameter | Organism/Cell Line | Concentration | Effect | Reference |

| Amplitude | Mouse Fibroblasts | Not specified | Significantly reduced | [2] |

| Phase | Mouse Fibroblasts | Not specified | Delayed | [2] |

| Rhythmicity | Drosophila melanogaster | 10 µM | Disorganized rhythms, minimized number of rhythmic flies | [4][5] |

| Locomotor Activity | Drosophila melanogaster | 10 µM | Decreased in constant darkness | [4][5] |

| Lifespan | Drosophila melanogaster (males) | 10 µM | 8% increase in median lifespan | [4] |

Note: The lack of standardized reporting of quantitative data in the literature highlights the need for more systematic studies on the dose-dependent effects of this compound on circadian parameters in various model systems.

Experimental Protocols

Elucidating the role of this compound in CLOCK:BMAL1 regulation has relied on a variety of key molecular and cellular biology techniques. Below are detailed methodologies for some of the pivotal experiments.

Co-immunoprecipitation (Co-IP) to Assess CRY-BMAL1 Interaction

This protocol is designed to determine if this compound disrupts the interaction between CRY and BMAL1 proteins in a cellular context.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for tagged CRY1/2 (e.g., Myc-tag) and BMAL1 (e.g., HA-tag)

-

This compound (and vehicle control, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-Myc, anti-HA, and control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. Co-transfect cells with expression vectors for Myc-CRY1/2 and HA-BMAL1 using a suitable transfection reagent.

-

This compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with control IgG and protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with anti-Myc antibody (or anti-HA antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours.

-

-

Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HA (or anti-Myc) and anti-Myc (or anti-HA) antibodies to detect the co-immunoprecipitated proteins.

Luciferase Reporter Assay for E-box-mediated Transcription

This assay quantifies the transcriptional activity of the CLOCK:BMAL1 heterodimer by measuring the expression of a luciferase reporter gene driven by an E-box-containing promoter.

Materials:

-

Mammalian cells (e.g., U2OS)

-

E-box-luciferase reporter plasmid (e.g., pGL3-Per1-promoter)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Expression vectors for CLOCK and BMAL1 (optional, if endogenous levels are low)

-

This compound (and vehicle control)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Seed U2OS cells in a 96-well plate. Co-transfect cells with the E-box-luciferase reporter plasmid, the Renilla luciferase control plasmid, and optionally, CLOCK and BMAL1 expression vectors.

-

Synchronization (Optional but Recommended): To observe robust circadian rhythms, synchronize the cells by treating with dexamethasone (100 nM) for 2 hours. After 2 hours, replace the medium with fresh, serum-free medium.

-

This compound Treatment: Add this compound or vehicle control at various concentrations to the cells.

-

Luminescence Measurement: At desired time points (or continuously in a luminometer with a heated stage), lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity over time to visualize the effect of this compound on the amplitude and phase of E-box-mediated transcription.

Structure-Activity Relationship (SAR) of this compound Analogs

Structure-activity relationship studies have been conducted to identify the key chemical moieties of this compound responsible for its inhibitory activity on CRY proteins. These studies have revealed that modifications to the 2-ethoxypropanoic acid scaffold can significantly impact the compound's potency and efficacy in modulating circadian rhythms. This information is crucial for the rational design of second-generation CRY inhibitors with improved pharmacological properties.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for probing the negative feedback loop of the mammalian circadian clock. Its ability to specifically inhibit CRY1 and CRY2 has allowed researchers to delineate the precise roles of these proteins in regulating CLOCK:BMAL1 activity. The resulting enhancement of E-box-mediated transcription has profound effects on the amplitude and phase of circadian rhythms.

Future research will likely focus on several key areas. A more comprehensive understanding of the in vivo efficacy and safety of this compound and its analogs is necessary for their potential translation into clinical applications for circadian rhythm disorders. Furthermore, exploring the role of this compound in other CRY-mediated processes, such as DNA repair and metabolism, will open new avenues for therapeutic intervention in a broader range of diseases. The continued development of more potent and selective CRY modulators, guided by the SAR of this compound, will undoubtedly accelerate our understanding of the intricate workings of the circadian clock and its impact on human health.

References

The CRY Inhibitor KS15: A Technical Overview of its Impact on PER and CRY Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KS15 is a synthetic small molecule that has been identified as a potent inhibitor of the cryptochrome (CRY) proteins, CRY1 and CRY2, which are core components of the mammalian circadian clock. By directly binding to CRY, this compound disrupts the negative feedback loop that governs circadian rhythms. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on the expression of the core clock genes Period (PER) and Cryptochrome (CRY), and detailed protocols for the key experiments used to elucidate these effects. The primary mechanism of this compound involves the inhibition of the interaction between CRY and Brain and Muscle ARNT-Like 1 (BMAL1), a key transcriptional activator. This leads to an enhancement of E-box-mediated transcription and a significant alteration of circadian oscillations.

Mechanism of Action of this compound

The circadian clock in mammals is driven by a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins binds to E-box elements in the promoters of the Per and Cry genes, activating their transcription. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription.

This compound directly interferes with this negative feedback loop. It has been demonstrated to bind to both CRY1 and CRY2.[1] This binding event physically obstructs the interaction between the CRY proteins and BMAL1.[2][3] By preventing the formation of the CRY-BMAL1 complex, this compound effectively lifts the repression on the CLOCK:BMAL1 heterodimer. This leads to a sustained, or enhanced, E-box-mediated transcription of target genes, including Per and Cry.

Quantitative Effects on PER2 Protein Expression

While direct quantitative data on the effect of this compound on PER and CRY mRNA expression levels are not extensively available in the reviewed literature, the downstream effect on PER2 protein oscillation has been documented. In a key study using Per2-luciferase knock-in fibroblasts, treatment with this compound was shown to significantly impact the circadian rhythm of PER2 protein expression.

| Compound | Concentration (μM) | Effect on Amplitude | Effect on Period | Cell Line |

| This compound | 20 | Attenuated | No significant change | Per2-luciferase knock-in fibroblasts |

Table 1: Effect of this compound on PER2 Protein Oscillation. This table summarizes the observed effects of this compound on the amplitude and period of PER2 protein expression rhythms as measured by a luciferase reporter assay.

This attenuation of the amplitude of PER2 protein oscillation is consistent with the proposed mechanism of action. By inhibiting the repressive function of CRY, this compound disrupts the tightly regulated feedback loop, leading to a less pronounced rhythmic fluctuation in PER2 levels.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on the circadian clock.

Luciferase Reporter Assay for Circadian Rhythm Analysis

This assay is used to monitor the real-time expression of clock genes, such as Per2, in living cells.

Objective: To determine the effect of this compound on the period and amplitude of circadian gene expression.

Materials:

-

Per2-luciferase knock-in fibroblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dexamethasone (for synchronization)

-

This compound compound

-

Luciferin

-

Luminometer capable of continuous recording at 37°C

Procedure:

-

Cell Culture: Culture Per2-luciferase fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 35-mm dish until confluent.

-

Synchronization: Synchronize the circadian rhythm of the cells by treating them with 100 nM dexamethasone for 2 hours.

-

Treatment: After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin and the desired concentration of this compound (e.g., 20 μM) or vehicle control (e.g., DMSO).

-

Data Acquisition: Immediately place the culture dishes in a luminometer and record the bioluminescence signal at 37°C for at least 3-5 days, with measurements taken every 10-30 minutes.

-

Data Analysis: Analyze the bioluminescence data to determine the period and amplitude of the circadian rhythm using appropriate software (e.g., LumiCycle analysis software).

Co-Immunoprecipitation (Co-IP) for CRY-BMAL1 Interaction

This technique is used to determine if two proteins physically interact within a cell.

Objective: To investigate the effect of this compound on the interaction between CRY and BMAL1.

Materials:

-

HEK293T cells

-

Expression plasmids for FLAG-tagged CRY1/2 and HA-tagged BMAL1

-

Lipofectamine 2000 or similar transfection reagent

-

Opti-MEM

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-FLAG antibody-conjugated magnetic beads

-

Anti-HA antibody

-

Anti-FLAG antibody

-

SDS-PAGE gels and Western blotting apparatus

-

This compound compound

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-CRY1/2 and HA-BMAL1 using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 6-12 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by centrifugation.

-

Incubate the supernatant with anti-FLAG antibody-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate FLAG-CRY1/2 and any interacting proteins.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated HA-BMAL1 and with anti-FLAG antibody to confirm the immunoprecipitation of FLAG-CRY1/2.

-

References

- 1. A Dual-Color Luciferase Assay System Reveals Circadian Resetting of Cultured Fibroblasts by Co-Cultured Adrenal Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific disruption of thalamic inputs to the auditory cortex in schizophrenia models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of KS15: A Technical Guide to a Novel Cryptochrome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of KS15, a small molecule inhibitor of the core circadian clock proteins, Cryptochromes (CRY1 and CRY2). This compound has emerged as a valuable tool for studying the intricacies of the mammalian circadian rhythm and presents a potential therapeutic avenue for circadian-related disorders. This document details the scientific background of this compound, its targeted signaling pathway, quantitative data regarding its activity, and the experimental protocols utilized for its characterization.

Discovery and Rationale

The compound this compound was identified through a screening of over 1,000 drug-like molecules for their ability to modulate the core components of the mammalian circadian clock.[1] The rationale for this search was to find small molecules that could pharmacologically manipulate the circadian machinery, which is implicated in a wide range of physiological processes and diseases, including metabolic disorders, cancer, and sleep disorders. This compound, a 2-ethoxypropanoic acid derivative, was identified as a potent modulator of the circadian clock through its interaction with Cryptochromes (CRY1 and CRY2).[1]

Synthesis of this compound

This compound is a synthetic compound belonging to a class of 2-ethoxypropanoic acid derivatives. While the precise, step-by-step synthesis protocol for this compound (the para-bromo substituted variant) is not publicly detailed, the synthesis of its analogs has been described and provides a representative pathway. The general synthesis involves a multi-step process.

A representative synthesis for a structurally related analog is outlined below. The synthesis of this compound would follow a similar pathway, utilizing the appropriate para-bromo substituted starting materials.

Representative Synthesis of a this compound Analog:

A general synthetic route for this class of compounds involves the following key steps:

-

Alkylation of a substituted phenol: A commercially available substituted hydroxyacetophenone is alkylated to introduce the ethoxypropanoic acid moiety.

-

Oxime formation: The resulting acetophenone derivative is then condensed with a substituted benzyloxyamine to form an oxime ether linkage.

-

Hydrolysis (if necessary): If the alkylating agent contains an ester group, a final hydrolysis step is performed to yield the carboxylic acid.

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the Cryptochrome proteins, CRY1 and CRY2. These proteins are essential negative regulators in the core feedback loop of the mammalian circadian clock.

The canonical circadian clock mechanism involves the heterodimeric transcription factor complex CLOCK:BMAL1, which drives the transcription of a host of clock-controlled genes, including the Period (Per) and Cryptochrome (Cry) genes, by binding to E-box enhancer elements in their promoters. The resulting PER and CRY proteins then translocate back into the nucleus and inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thus creating a negative feedback loop that generates a roughly 24-hour rhythm.

This compound exerts its effect by binding to the C-terminal region of CRY1 and CRY2, which disrupts their interaction with the CLOCK:BMAL1 complex.[1] This inhibition of the CRY-mediated repression leads to an enhancement of E-box-mediated transcription.[1]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: Potency of this compound

| Parameter | Value | Description |

| EC50 | 4.9 µM | Impairment of CRYs' feedback actions on E-box-dependent transcription. |

Table 2: Inhibitory Activity of this compound against Cytochrome P450 Isozymes

| Isozyme | IC50 (µM) |

| CYP1A2 | 14.9 |

| CYP2C9 | 9.1 |

| CYP2C19 | 20.2 |

| CYP2D6 | 23.1 |

| CYP3A4 | 24.0 |

Experimental Protocols

The characterization of this compound has involved several key experimental techniques. Below are detailed methodologies for these experiments.

E-box-mediated Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of the CLOCK:BMAL1 complex.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box elements is transfected into cells. The activity of the luciferase enzyme, which produces light in the presence of its substrate, is proportional to the transcriptional activity of the CLOCK:BMAL1 complex.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 24-well plates and co-transfected with an E-box-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and expression plasmids for CLOCK and BMAL1 using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the compound, cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the effect of this compound on the interaction between CRY proteins and BMAL1.

Principle: An antibody against a target protein (e.g., BMAL1) is used to pull down the protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down and can be detected by western blotting.

Protocol:

-

Cell Lysis:

-

Cells expressing tagged versions of CRY and BMAL1 are treated with this compound or a vehicle control.

-

Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

An antibody specific to one of the proteins in the complex (e.g., anti-BMAL1) is added to the lysate and incubated to allow for antibody-antigen binding.

-

Protein A/G agarose beads are then added to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed several times with Co-IP buffer to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both proteins of interest (e.g., anti-CRY and anti-BMAL1) to detect the co-immunoprecipitated protein.

-

Surface Plasmon Resonance (SPR)

SPR is employed to demonstrate the direct binding of this compound to CRY proteins and to determine the binding kinetics.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., CRY protein) is immobilized on the chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time.

Protocol:

-

Protein Immobilization:

-

Recombinant purified CRY1 or CRY2 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

A series of concentrations of this compound dissolved in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.

-

The association and dissociation of this compound are monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Experimental Workflow Diagram

Conclusion

This compound is a significant discovery in the field of circadian biology, providing a potent and specific tool for the chemical modulation of the core clock machinery. Its ability to disrupt the CRY-mediated repression of the CLOCK:BMAL1 complex has been well-characterized through a variety of in vitro and cell-based assays. This technical guide provides a foundational understanding of the discovery, synthesis, and experimental characterization of this compound, which will be of value to researchers investigating the circadian clock and its role in health and disease. Further studies on the in vivo efficacy and safety of this compound and its analogs may pave the way for novel chronotherapeutic strategies.

References

An In-depth Technical Guide to KS15: A Potent Modulator of the Circadian Clock

For Researchers, Scientists, and Drug Development Professionals

Abstract

KS15 is a synthetic small molecule that has emerged as a significant tool in the study of circadian rhythms and its intersection with disease states, particularly cancer. As a derivative of ethoxypropanoic acid, this compound functions as a potent inhibitor of the cryptochrome (CRY) proteins, core components of the circadian clock machinery. By disrupting the negative feedback loop regulated by CRY1 and CRY2, this compound enhances E-box-mediated transcription, leading to modulation of the circadian cycle and downstream cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is chemically identified as (R,E)-3-(3-(1-(((4-Bromobenzyl)oxy)imino)ethyl)phenyl)-2-ethoxypropanoic acid[1]. Its structure features a central phenyl ring substituted with an ethoxypropanoic acid moiety and an oxime ether-linked bromobenzyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (R,E)-3-(3-(1-(((4-Bromobenzyl)oxy)imino)ethyl)phenyl)-2-ethoxypropanoic acid | [1] |

| CAS Number | 1033781-20-2 | [1] |

| Molecular Formula | C20H22BrNO4 | [1] |

| Molecular Weight | 420.30 g/mol | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term at 0°C, long term at -20°C, desiccated | [1] |

Biological Activity and Mechanism of Action

This compound is a direct inhibitor of cryptochromes (CRY1 and CRY2), key negative regulators in the core circadian clock feedback loop[1][2][3]. The canonical circadian rhythm is driven by the heterodimeric transcription factor CLOCK:BMAL1, which activates the transcription of Period (Per) and Cryptochrome (Cry) genes by binding to E-box elements in their promoters. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the transcriptional activity of CLOCK:BMAL1, thus creating a negative feedback loop.

This compound has been shown to disrupt the interaction between CRY proteins and the CLOCK:BMAL1 complex[4][5][6]. This inhibition of the negative feedback action of CRYs leads to an enhancement of E-box-mediated transcription[4].

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the circadian clock.

Quantitative Biological Data

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 for impairing CRYs' feedback on E-box transcription | 4.9 µM | - | [4] |

| IC50 for CYP1A2 inhibition | 14.9 µM | Human Liver Microsomes | [1] |

| IC50 for CYP2C9 inhibition | 9.1 µM | Human Liver Microsomes | [1] |

| IC50 for CYP2C19 inhibition | 20.2 µM | Human Liver Microsomes | [1] |

| IC50 for CYP2D6 inhibition | 23.1 µM | Human Liver Microsomes | [1] |

| IC50 for CYP3A inhibition | 24.0 µM | Human Liver Microsomes | [1] |

This compound has also demonstrated anti-proliferative effects in human breast cancer cells (MCF-7) and increases their chemosensitivity to drugs like Doxorubicin and Tamoxifen[2].

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its analogs has been described. The general approach involves the alkylation of a 3-hydroxyacetophenone derivative to introduce the ethoxypropanoic acid moiety, followed by condensation with a substituted benzyloxyamine to form the oxime ether linkage.

E-box-mediated Transcription Assay (Luciferase Reporter Assay)

This assay is used to quantify the effect of this compound on the transcriptional activity of the CLOCK:BMAL1 heterodimer.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression plasmids for CLOCK and BMAL1

-

Luciferase reporter plasmid containing multiple E-box elements upstream of the luciferase gene (e.g., pGL3-Per1-luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the CLOCK, BMAL1, E-box luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity in this compound-treated cells compared to vehicle-treated cells.

Experimental Workflow: E-box Luciferase Reporter Assay

Caption: Workflow for the E-box luciferase reporter assay.

Surface Plasmon Resonance (SPR) for this compound-CRY Binding Analysis

SPR is a label-free technique used to measure the binding affinity and kinetics between a small molecule like this compound and its protein target, CRY.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified recombinant CRY1 or CRY2 protein (ligand)

-

This compound solution (analyte) in running buffer

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified CRY protein over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound in running buffer over the immobilized CRY surface.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound this compound without denaturing the immobilized CRY protein.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Normal cell line for control (e.g., MCF-10A)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Conclusion

This compound is a valuable chemical probe for elucidating the role of cryptochromes in the circadian clock and their implications in diseases such as cancer. Its ability to enhance E-box-mediated transcription by inhibiting CRY proteins provides a powerful mechanism for modulating circadian rhythms. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules. Further studies are warranted to fully characterize its physicochemical properties and to develop a detailed and scalable synthesis protocol.

References

- 1. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex [agris.fao.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

exploring the downstream targets of KS15

An in-depth exploration of the downstream targets of a molecule designated "KS15" necessitates a foundational understanding of the molecule itself—its nature, function, and established signaling pathways. However, extensive searches for "this compound" across scientific and drug development literature have not yielded a definitive identification of a specific molecule under this name.

Initial broad searches were conducted to identify "this compound" and its potential biological context. Subsequent, more targeted inquiries for "this compound protein," "this compound compound," and "this compound gene" similarly did not provide a clear and singular molecular entity with established downstream targets relevant to drug development professionals. One potential, though not confirmed, association is with the Kinesin Family Member 15 (KIF15), a protein involved in cell division. However, "this compound" is not a standard or widely used nomenclature for KIF15.

Without a precise identification of "this compound," it is not feasible to provide a detailed technical guide on its downstream targets, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The creation of accurate and meaningful data tables and visualizations is contingent on the availability of specific research data associated with a known molecule.

To facilitate the exploration of the downstream targets of the molecule of interest, it is recommended that the user provide a more specific identifier, such as:

-

Alternative names or aliases: The molecule may be more commonly known by a different name.

-

Chemical structure or CAS number: For a small molecule compound.

-

Gene or protein accession number: For a biological macromolecule (e.g., from NCBI or UniProt).

-

Associated research institution or company: If "this compound" is a proprietary or in-development code name.

Upon successful identification of the molecule, a comprehensive technical guide detailing its downstream targets can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Methodological & Application

Application Notes and Protocols for KS15 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS15 is a small molecule inhibitor of cryptochromes (CRY1 and CRY2), which are key components of the circadian clock machinery. By binding to the C-terminal region of CRY proteins, this compound disrupts their interaction with the core clock activators, CLOCK and BMAL1. This inhibition leads to an enhancement of E-box-mediated transcription.[1] Beyond its effects on circadian rhythms, this compound has demonstrated anti-proliferative activity in human breast cancer cells and has the potential to modulate inflammatory pathways.[1]

These application notes provide an overview of the in vitro applications of this compound, with detailed protocols for cell-based assays and a summary of its known characteristics.

Data Presentation

Quantitative Data Summary for this compound

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ (E-box transcription) | 4.9 µM | In vitro luciferase reporter assay | [1] |

| Effective Concentration (E-box transcription) | 1 - 10 µM | In vitro luciferase reporter assay | [1] |

| IC₅₀ (CYP1A2 inhibition) | 14.9 µM | Human liver microsomes | [2] |

| IC₅₀ (CYP2C9 inhibition) | 9.1 µM | Human liver microsomes | [2] |

| IC₅₀ (CYP2C19 inhibition) | 20.2 µM | Human liver microsomes | [2] |

| IC₅₀ (CYP2D6 inhibition) | 23.1 µM | Human liver microsomes | [2] |

| IC₅₀ (CYP3A inhibition) | 24.0 µM | Human liver microsomes | [2] |

Signaling Pathways

This compound and the Circadian Clock Pathway

This compound directly targets the core feedback loop of the mammalian circadian clock. In this pathway, the heterodimeric transcription factor CLOCK:BMAL1 drives the expression of Period (Per) and Cryptochrome (Cry) genes by binding to E-box elements in their promoters. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of CLOCK:BMAL1, thus creating a negative feedback loop. This compound inhibits the interaction between CRY and BMAL1, thereby releasing the repression on CLOCK:BMAL1 and enhancing the transcription of E-box-containing genes.

Potential Impact of this compound on the NF-κB Signaling Pathway

Research has shown that the core clock protein cryptochrome (CRY) can regulate the expression of proinflammatory cytokines. The absence of CRY leads to a constitutive activation of the NF-κB signaling pathway.[3][4] This is due to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA), which can phosphorylate the p65 subunit of NF-κB, leading to its activation.[3][4] As an inhibitor of CRY, this compound may therefore modulate NF-κB-dependent inflammatory responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circadian clock protein cryptochrome regulates the expression of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circadian clock protein cryptochrome regulates the expression of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

how to dissolve and store KS15 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KS15 is a potent and specific small-molecule inhibitor of the cryptochrome (CRY1 and CRY2) interaction with the core clock component BMAL1. By disrupting this interaction, this compound effectively modulates the negative feedback loop of the mammalian circadian clock, leading to an enhancement of E-box-mediated transcription. Its ability to interfere with the circadian machinery makes it a valuable tool for research in chronobiology, oncology, and metabolic diseases. This compound has demonstrated anti-proliferative activity and has been shown to increase the chemosensitivity of cancer cells to certain therapeutic agents, highlighting its potential in drug development.

These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its biological activity. The following table summarizes the key physicochemical and storage information for this compound.

| Property | Data | Source(s) |

| Molecular Weight | 420.30 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Storage (Powder) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [1] |

| Storage (In Solvent) | -80°C: Up to 6 months -20°C: Up to 1 month | [2] |

| Shelf Life (Powder) | >3 years if stored properly | [1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4203 mg of this compound (Molecular Weight = 420.3 g/mol ).

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µL of DMSO.

-

Dissolve: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

-

Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term use (up to 6 months).

Preparation of Working Solutions

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or experimental buffer

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

-

Dilute: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium or experimental buffer. It is recommended to perform a serial dilution if very low final concentrations are required to ensure accuracy.

-

Mix: Gently mix the working solution by pipetting up and down or by gentle vortexing.

-

Use Immediately: Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Note on DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental setup, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway it modulates.

Caption: Workflow for the preparation of this compound stock and working solutions.

Caption: The core circadian clock signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Utilizing KS15 in Luciferase Reporter Assays to Study Circadian Rhythms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of circadian rhythms, the endogenous 24-hour cycles that regulate a vast array of physiological processes, is crucial for understanding health and disease. At the molecular level, these rhythms are driven by a complex network of transcriptional-translational feedback loops. A key component of this machinery is the Cryptochrome (CRY) protein, which acts as a potent transcriptional repressor. The small molecule KS15 has been identified as an inhibitor of CRY1 and CRY2, making it a valuable tool for dissecting the intricacies of the circadian clock. This compound functions by disrupting the interaction between CRY proteins and the core clock activator complex, BMAL1:CLOCK, leading to an enhancement of E-box-mediated transcription.[1][2] This activity typically results in a reduction of the amplitude of circadian oscillations, providing a powerful method to probe the role of CRY-mediated repression in maintaining robust circadian rhythms.

These application notes provide detailed protocols for the use of this compound in conjunction with luciferase reporter assays, a widely used method for real-time monitoring of circadian gene expression. The PER2::LUC reporter, where the firefly luciferase gene is fused to the clock gene Period2, is a common and effective tool for this purpose.

Signaling Pathway of the Mammalian Circadian Clock and the Action of this compound

The core circadian clock in mammals is composed of a primary feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors PERIOD (PER) and CRYPTOCHROME (CRY). CLOCK and BMAL1 heterodimerize and bind to E-box enhancer elements in the promoters of Per and Cry genes, activating their transcription. As PER and CRY proteins accumulate in the cytoplasm, they form a complex that translocates back into the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription. This negative feedback loop generates a rhythm of approximately 24 hours. This compound intervenes in this pathway by binding to CRY proteins, which prevents them from interacting with BMAL1. This inhibition of the repressor function leads to a sustained activation of E-box-mediated transcription.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Circadian Rhythms using U2OS Cells Stably Expressing PER2::LUC

This protocol outlines the steps for assessing the effect of this compound on circadian rhythms in human osteosarcoma (U2OS) cells stably expressing a PER2::LUC reporter.

Materials:

-

U2OS cells stably expressing PER2::LUC (U2OS-PER2::LUC)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recording Medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM Luciferin

-

This compound (stock solution in DMSO)

-

Dexamethasone (stock solution in ethanol)

-

35 mm cell culture dishes

-

Luminometer capable of long-term live-cell recording at 37°C

Procedure:

-

Cell Seeding:

-

Culture U2OS-PER2::LUC cells in DMEM with 10% FBS.

-

Seed the cells in 35 mm dishes at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Synchronization of Circadian Rhythms:

-

Once the cells reach confluency, replace the culture medium with DMEM containing 10% FBS.

-

Add dexamethasone to a final concentration of 100 nM to synchronize the circadian clocks of the cells.

-

Incubate for 2 hours at 37°C.

-

-

This compound Treatment:

-

After the 2-hour synchronization period, wash the cells twice with phosphate-buffered saline (PBS).

-

Replace the medium with the Recording Medium containing the desired final concentration of this compound. Prepare a vehicle control (DMSO) and a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

-

Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

-

Luminescence Recording:

-

Immediately place the sealed 35 mm dishes into the luminometer pre-heated to 37°C.

-

Record the luminescence signal at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.

-

-

Data Analysis:

-

The raw luminescence data will represent the real-time expression of the PER2::LUC reporter.

-

To analyze the circadian parameters, detrend the raw data to remove baseline drifts. A common method is to use a 24-hour moving average subtraction.

-

Fit the detrended data to a sine wave or use specialized software (e.g., LumiCycle Analysis, ChronoStar) to determine the period, phase, and amplitude of the circadian rhythm for each condition.

-

Compare the amplitude and phase of the this compound-treated cells to the vehicle-treated control cells.

-

Experimental Workflow

References

Application Notes and Protocols for KS15 in Cancer Cell Line Research

A Critical Note to the Researcher: The designation "KS15" is ambiguous and has been associated with several distinct molecules in cancer research, including Keratin 15 (KRT15), Cyclin-Dependent Kinase 15 (CDK15), Mitogen-Activated Protein Kinase 15 (MAPK15), and Interleukin-15 (IL-15). Each of these molecules has a unique function and is studied using specific methodologies.

To provide you with the most accurate and relevant application notes, please specify which of these molecules is the subject of your research.

For the purpose of demonstrating the requested format and content, this document will focus on Cyclin-Dependent Kinase 15 (CDK15) as an illustrative example. The data and protocols provided below are based on findings related to CDK15's role in cancer.

Application Note: The Role of CDK15 in Cancer Cell Proliferation

Introduction

Cyclin-Dependent Kinase 15 (CDK15) is a member of the cyclin-dependent kinase family, which are critical regulators of the cell cycle.[1] Recent studies have identified CDK15 as a key player in the progression of certain cancers, particularly colorectal cancer.[1][2] Research indicates that CDK15 is often highly expressed in colorectal cancer tissues and that this overexpression is correlated with poorer patient prognosis.[1] Mechanistically, CDK15 has been shown to promote cancer cell proliferation and anchorage-independent growth by phosphorylating and activating downstream targets, including PAK4, which in turn modulates the β-catenin and MEK-ERK signaling pathways.[1][2] These findings suggest that CDK15 could be a promising therapeutic target for cancers with elevated CDK15 activity.

Data Summary

The following tables summarize the quantitative data on the effects of CDK15 modulation on various cancer cell lines.

Table 1: Effect of CDK15 Knockdown on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Transfection | Doxorubicin IC50 (µM) | Fold Change in Sensitivity |

| Huh7 | Liver Cancer | si-NC | 1.5 | - |

| Huh7 | Liver Cancer | si-KRT15 | 0.8 | 1.88 |

| HepG2 | Liver Cancer | si-NC | 2.1 | - |

| HepG2 | Liver Cancer | si-KRT15 | 1.2 | 1.75 |

| SW480 | Colorectal Cancer | shNT | 5.2 | - |

| SW480 | Colorectal Cancer | shCDK15 | 2.8 | 1.86 |

| HCT116 | Colorectal Cancer | shNT | 3.9 | - |

| HCT116 | Colorectal Cancer | shCDK15 | 2.1 | 1.86 |

*Note: Data for KRT15 is included for comparative purposes as per available literature.[3]

Table 2: Effect of CDK15 Knockdown on Apoptosis and Invasion

| Cell Line | Transfection | Apoptosis Rate (%) | Change in Apoptosis Rate | Invasive Cell Count | Change in Invasion |

| Huh7 | si-NC | 5.2 | - | 150 | - |

| Huh7 | si-KRT15 | 15.8 | +204% | 75 | -50% |

| HepG2 | si-NC | 4.8 | - | 120 | - |

| HepG2 | si-KRT15 | 14.2 | +196% | 65 | -46% |

*Note: Data for KRT15 is included for comparative purposes as per available literature.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for CDK15 in colorectal cancer.

References

- 1. CDK15 promotes colorectal cancer progression via phosphorylating PAK4 and regulating β-catenin/ MEK-ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Silencing of keratin 15 impairs viability and mobility while facilitating the doxorubicin chemosensitivity by inactivating the β‑catenin pathway in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Investigating the Effect of KS15 on MCF-7 Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCF-7 is a widely utilized human breast cancer cell line that is estrogen receptor-positive and serves as a valuable in vitro model for studying the biology of breast cancer and for the initial screening of potential therapeutic agents. The proliferation of MCF-7 cells is intricately regulated by a network of signaling pathways, with the PI3K/Akt and MAPK/ERK pathways playing crucial roles.[1][2][3] This document provides a detailed protocol to investigate the effect of a novel compound, KS15, on the proliferation of MCF-7 cells. The protocol outlines methods for determining the cytotoxic and anti-proliferative effects of this compound and for elucidating its potential mechanism of action by examining key proteins in the PI3K/Akt and MAPK/ERK signaling cascades.

Data Presentation

Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | |

| 0.1 | 95.2 ± 5.1 | |

| 1 | 82.1 ± 6.3 | |

| 10 | 55.8 ± 4.9 | [Calculated Value] |

| 50 | 25.3 ± 3.8 | |

| 100 | 10.7 ± 2.1 |

This table presents example data. Actual results will vary.

Table 2: Effect of this compound on MCF-7 Cell Proliferation (BrdU Assay)

| This compound Concentration (µM) | % BrdU Incorporation (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 7.2 |

| 0.1 | 90.5 ± 6.8 |

| 1 | 75.4 ± 5.9 |

| 10 | 48.2 ± 4.5 |

| 50 | 20.1 ± 3.1 |

| 100 | 8.9 ± 1.9 |

This table presents example data. Actual results will vary.

Table 3: Effect of this compound on PI3K/Akt and MAPK/ERK Signaling Pathways (Western Blot)

| Treatment | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (IC50 Concentration) | [Experimental Value] | [Experimental Value] |

| Positive Control (e.g., LY294002 for PI3K) | [Experimental Value] | - |

| Positive Control (e.g., U0126 for MEK) | - | [Experimental Value] |

This table presents a template for reporting western blot quantification.

Experimental Protocols

Cell Culture

-

Cell Line: MCF-7 human breast cancer cell line.

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 units/mL penicillin, and 50 µg/mL streptomycin.[4]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Subculturing: Passage cells when they reach 80-90% confluency.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[8]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

BrdU Assay for Cell Proliferation

The BrdU assay measures DNA synthesis, which is a direct marker of cell proliferation.[10][11]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

-

BrdU Labeling: Add BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2-4 hours at 37°C.[12]

-

Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[10]

-

Detection: Add BrdU detection antibody, followed by an HRP-linked secondary antibody.[10]

-

Substrate Addition: Add TMB substrate and incubate until color development. Stop the reaction with a stop solution.[10]

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.

-

Cell Lysis: Treat MCF-7 cells with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Caption: Experimental workflow for studying this compound's effect.

References

- 1. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. youtube.com [youtube.com]

- 12. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Assessing KS15's Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies to investigate the influence of Krüppel-like factor 15 (KLF15) on gene expression. KLF15, a transcription factor, plays a crucial role in various physiological processes, including glucose and lipid metabolism, by modulating the expression of target genes. Understanding its impact is vital for drug development and disease research.

Quantitative Data Summary

The following tables summarize quantitative data on gene expression changes influenced by KLF15. These tables are compiled from various studies and provide a comparative view of KLF15's regulatory effects.

Table 1: Overview of KLF15-Mediated Gene Regulation

| Experimental Model | Condition | Number of Upregulated Genes | Number of Downregulated Genes | Reference |

| Murine Lung Tissue | KLF15 Knockdown | - | - | [1] |

| Mouse Deep Venous Thrombosis Model | KLF15 siRNA | 235 | 806 |